![molecular formula C16H19FN2O B6504417 2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide CAS No. 1396783-41-7](/img/structure/B6504417.png)

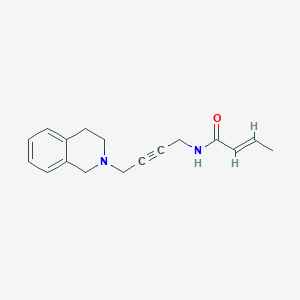

2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide” is a chemical compound with the molecular formula C12H17FN2 . It is a product for proteomics research .

Synthesis Analysis

The synthesis of this compound involves the rational remodeling of the amide moiety of a 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide lead structure to accommodate efficient fluorine-18 labeling .Molecular Structure Analysis

The molecular structure of this compound consists of a fluorophenyl group, a pyrrolidinyl group, and an acetylamide group . The molecular weight is 208.28 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the remodeling of the amide moiety of a lead structure to accommodate efficient fluorine-18 labeling .Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.28 and a molecular formula of C12H17FN2 .Mécanisme D'action

Target of Action

The primary targets of 2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound interacts with its targets, the Trk receptors, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to the receptors, thereby preventing them from carrying out their normal functions . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of Trk receptors affects various biochemical pathways. These receptors are involved in cell survival, growth, and differentiation pathways. By inhibiting these receptors, the compound can potentially alter these pathways, leading to changes in cell behavior . The exact pathways affected and their downstream effects are still being studied.

Pharmacokinetics

The development of suitable positron emission tomography (pet) radioligands would allow an in vivo exploration of this compound .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific cells and tissues where the Trk receptors are expressed. In neurodegenerative diseases, the inhibition of Trk receptors could potentially slow disease progression . In cancers, the inhibition of these receptors could potentially reduce tumor growth and metastasis .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O/c17-15-7-5-14(6-8-15)13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQWJFBYLUMGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(propan-2-yl)phenoxy]-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504350.png)

![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide](/img/structure/B6504357.png)

![2-(3-methylphenyl)-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504358.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B6504364.png)

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6504365.png)

![3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B6504378.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B6504386.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6504398.png)

![4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504405.png)

![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6504406.png)

![1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6504436.png)